3-Bromo-6-methyl-2-nitrobenzoic acid
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Overview
Description
3-Bromo-6-methyl-2-nitrobenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids. It is characterized by the presence of a bromine atom, a methyl group, and a nitro group attached to a benzene ring, along with a carboxylic acid functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-methyl-2-nitrobenzoic acid typically involves multi-step organic reactions. One common method is the nitration of 3-bromo-6-methylbenzoic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-6-methyl-2-nitrobenzoic acid undergoes various chemical reactions, including:
Electrophilic Substitution: The nitro group can be further substituted by other electrophiles under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Coupling Reactions: The bromine atom can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid.
Reduction: Hydrogen gas with a palladium catalyst.
Major Products:
Amino Derivatives: Reduction of the nitro group.
Substituted Benzoic Acids: Electrophilic substitution products.
Biaryl Compounds: Products of Suzuki-Miyaura coupling.
Scientific Research Applications
3-Bromo-6-methyl-2-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-6-methyl-2-nitrobenzoic acid depends on its specific application. In chemical reactions, the nitro group acts as an electron-withdrawing group, influencing the reactivity of the aromatic ring. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent forces .
Comparison with Similar Compounds
- 3-Bromo-2-methylbenzoic acid
- 3-Methyl-2-nitrobenzoic acid
- 2-Bromo-3-nitrobenzoic acid
Comparison: 3-Bromo-6-methyl-2-nitrobenzoic acid is unique due to the specific positioning of its substituents, which affects its chemical reactivity and physical properties. For example, the presence of both a bromine atom and a nitro group on the benzene ring can lead to distinct electrophilic substitution patterns compared to similar compounds .
Properties
Molecular Formula |
C8H6BrNO4 |
---|---|
Molecular Weight |
260.04 g/mol |
IUPAC Name |
3-bromo-6-methyl-2-nitrobenzoic acid |
InChI |
InChI=1S/C8H6BrNO4/c1-4-2-3-5(9)7(10(13)14)6(4)8(11)12/h2-3H,1H3,(H,11,12) |
InChI Key |
SYALJYXPSDISHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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